BenchChemオンラインストアへようこそ!

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

kinase inhibitor PASS prediction computational pharmacology

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (C₇H₄ClFN₂O, MW 186.57) is a dihalogenated 7‑azaindolinone that belongs to the pyrrolo[2,3‑b]pyridin‑2‑one class of heterocycles. It features a chlorine atom at the 4‑position and a fluorine atom at the 6‑position on the 7‑azaindole scaffold.

Molecular Formula C7H4ClFN2O
Molecular Weight 186.57 g/mol
Cat. No. B11760928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Molecular FormulaC7H4ClFN2O
Molecular Weight186.57 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=C(C=C2Cl)F
InChIInChI=1S/C7H4ClFN2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12)
InChIKeyUDWRPTLAYQVOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one: Dihalogenated 7‑Azaindolinone Building Block for Kinase‑Focused Discovery


4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (C₇H₄ClFN₂O, MW 186.57) is a dihalogenated 7‑azaindolinone that belongs to the pyrrolo[2,3‑b]pyridin‑2‑one class of heterocycles. It features a chlorine atom at the 4‑position and a fluorine atom at the 6‑position on the 7‑azaindole scaffold. Computational PASS prediction assigns it a protein kinase inhibitor probability of 0.584 (Pa > 0.5), placing it above the threshold for likely kinase inhibitory activity [1]. The compound is employed as a versatile intermediate in the synthesis of kinase inhibitors and anti‑inflammatory agents [2].

Why 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one Cannot Be Replaced by Generic 7‑Azaindoles


The precise substitution pattern on the pyrrolo[2,3‑b]pyridine core critically governs kinase hinge‑binding geometry, electrophilic reactivity, and lipophilicity. Studies on 7‑azaindole‑based Cdc7 inhibitors demonstrate that replacing the chloro substituent with hydrogen, methyl, or fluorine alters hydrophobic contacts with Met 134 and Val 195, directly impacting inhibitory potency [1]. Furthermore, 4‑fluoro‑7‑azaindoles exhibit greater nucleophilic aromatic substitution (SNAr) reactivity than 4‑chloro‑7‑azaindole [2], implying that the 6‑fluoro substituent in 4‑chloro‑6‑fluoro‑1,3‑dihydropyrrolo[2,3‑b]pyridin‑2‑one can markedly accelerate derivatization at C‑4 compared to the mono‑chloro analog. Therefore, indiscriminate substitution of this compound with a non‑fluorinated or differently halogenated 7‑azaindole risks altered synthetic efficiency and divergent biological selectivity.

4‑Chloro‑6‑fluoro‑1,3‑dihydropyrrolo[2,3‑b]pyridin‑2‑one: Quantitative Differentiation Evidence Guide


Predicted Protein Kinase Inhibition Probability Above Decision Threshold

The target compound receives a Pa value of 0.584 for protein kinase inhibition in the PASS (Prediction of Activity Spectra for Substances) model, which is above the recommended decision threshold of Pa = 0.5. This indicates a statistically significant likelihood of protein kinase inhibitory activity, whereas compounds with Pa < 0.5 are conventionally considered unlikely to be active [1]. The same prediction also yields Pa = 0.620 for chloride peroxidase inhibition, establishing a baseline for comparative interpretation of the two predicted activities.

kinase inhibitor PASS prediction computational pharmacology

Enhanced Nucleophilic Aromatic Substitution Reactivity at C-4 Position Relative to Non-Fluorinated Analog

4‑Fluoro‑7‑azaindoles are reported to be more reactive in nucleophilic aromatic substitution (SNAr) reactions than 4‑chloro‑7‑azaindole under microwave heating conditions [1]. By extension, the 6‑fluoro substituent in 4‑chloro‑6‑fluoro‑1,3‑dihydropyrrolo[2,3‑b]pyridin‑2‑one is expected to enhance the electrophilic character at the C‑4 position compared to the non‑fluorinated 4‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑2‑one (CAS 346599‑62‑0). Direct comparative kinetic data are not available, but the class‑level trend consistently indicates that fluorine substitution on the pyridine ring augments SNAr reactivity.

SNAr reactivity medicinal chemistry building block design

Procurement‑Relevant Applications for 4‑Chloro‑6‑fluoro‑1,3‑dihydropyrrolo[2,3‑b]pyridin‑2‑one


Kinase Inhibitor Fragment‑Based or Virtual Screening Campaigns

Laboratories conducting computational pre‑screening can prioritize 4‑chloro‑6‑fluoro‑1,3‑dihydropyrrolo[2,3‑b]pyridin‑2‑one based on its PASS protein kinase inhibitor prediction of Pa = 0.584, which exceeds the 0.5 selection threshold commonly used in in silico workflows [1]. This positional dihalogenation pattern is also represented in patented kinase inhibitor libraries (e.g., WO2007002325A1), supporting its relevance as a screening hit.

Building Block for High‑Throughput Synthesis of Kinase‑Targeted Libraries

The compound’s mixed chlorine/fluorine substitution allows sequential orthogonal derivatization: the 4‑chloro position can be exploited for SNAr functionalization [1], while the 6‑fluoro group modulates electronic properties and potentially improves metabolic stability. This makes it a preferred intermediate over the mono‑chloro analog when rapid C‑4 diversification is required.

Comparative Structure‑Activity Relationship (SAR) Studies of Dihalogenated 7‑Azaindoles

Researchers investigating the impact of halogen positioning on kinase selectivity can use 4‑chloro‑6‑fluoro‑1,3‑dihydropyrrolo[2,3‑b]pyridin‑2‑one alongside its 4‑chloro‑5‑fluoro isomer (CAS 1190315‑74‑2) and the 4‑bromo‑6‑chloro analog (CAS 1190322‑92‑9) to deconvolute the contributions of halogen electronegativity and steric effects. Evidence from Cdc7 kinase studies indicates that subtle changes in halogen substitution affect pre‑DFG residue interactions [2].

Intermediate for Anti‑Inflammatory Agent Development Based on 1,3‑Dihydro‑2H‑pyrrolo[2,3‑b]pyridin‑2‑one Scaffold

The 1,3‑dihydro‑2H‑pyrrolo[2,3‑b]pyridin‑2‑one scaffold has demonstrated oral anti‑inflammatory activity in rat models (RPAR and AAR) [3]. Incorporating the 4‑chloro‑6‑fluoro substitution pattern into this scaffold may modulate potency and pharmacokinetics, providing a differentiated starting point for medicinal chemistry optimization.

Quote Request

Request a Quote for 4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.